角鲨烯-2,3-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

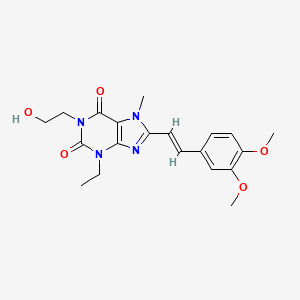

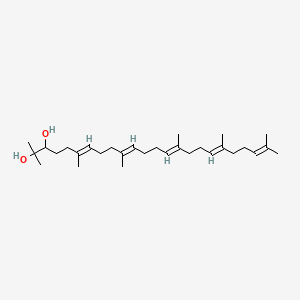

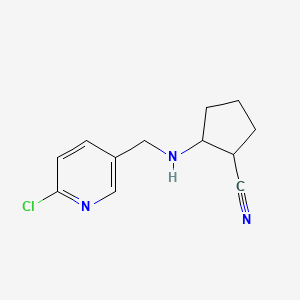

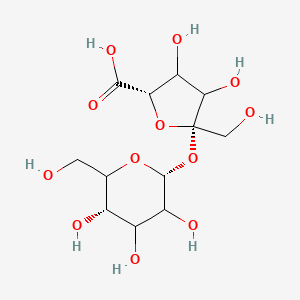

Squalene-2,3-diol is a natural triterpenoid . It has a CAS Number of 14031-37-9 and a molecular formula of C30H52O2 . It is found in the herbs of Amoora dasyclada .

Synthesis Analysis

Squalene is synthesized from two units of farnesyl diphosphate . It is a valuable compound with several human health-related applications . Squalene is synthesized in many organisms, its natural sources are limited . The yeast Saccharomyces cerevisiae represents an attractive option due to elaborated techniques of genetic and metabolic engineering that can be applied to improve squalene yields .Molecular Structure Analysis

The Squalene-2,3-diol molecule contains a total of 83 bond(s). There are 31 non-H bond(s), 5 multiple bond(s), 16 rotatable bond(s), 5 double bond(s), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .Chemical Reactions Analysis

Squalene hopene cyclases (SHC) convert squalene, the linear triterpene to fused ring product hopanoid by the cationic cyclization mechanism . The enzymatic cyclizations of (3R)- and (3S)-2,3-squalene diols by squalene cyclase afforded bicyclic compounds and epoxydamamranes in a ca. 3 : 2 ratio .Physical And Chemical Properties Analysis

Squalene-2,3-diol is a lipophilic biomolecule that belongs to the chemical class of triterpenes. It is formed by six isoprene units, so, it is a 30-carbon isoprenoid compound with six double bonds (C30H50). SQ is an odorless, colorless, liquid oil .科学研究应用

Cardiovascular Health

Squalene-2,3-diol: has been studied for its potential cardiovascular benefits. It is believed to have a role in cardiovascular protection due to its antioxidant properties, which may help in reducing oxidative stress and inflammation that can lead to heart disease . Additionally, it has been associated with anti-atherosclerotic activity, which could help prevent the formation of arterial plaques .

Cancer Treatment and Prevention

Research has explored the use of Squalene-2,3-diol as a chemopreventive and chemotherapeutic agent. Its ability to inhibit tumor growth has been observed in various cancers, including those of the ovaries, breast, colon, skin, and lung . This compound’s mechanisms in cancer prevention and treatment are linked to its antioxidant and anti-inflammatory activities.

Skin Care and UV Protection

In the cosmetic industry, Squalene-2,3-diol is valued for its moisturizing and emollient properties. It helps in reducing skin damage caused by UV radiation and may also aid in wound healing . Its antioxidant properties contribute to its effectiveness in skincare formulations, particularly in anti-aging products.

Immune System Modulation

Squalene-2,3-diol: is known to stimulate the immune system. It has been used as an adjuvant in vaccines to enhance the immune response . The compound’s ability to modulate immune functions makes it a subject of interest in the development of new immunotherapeutic strategies.

Antioxidant Properties

The chemical structure of Squalene-2,3-diol gives it strong scavenging activity towards free radicals. This makes it a potent antioxidant, which is crucial in protecting cells from damage caused by oxidative stress . Its antioxidant capabilities are being studied for their potential in treating metabolic and oxidative stress-related disorders.

Sustainable Production and Bioprocess Engineering

With the growing demand for Squalene-2,3-diol , there is an increasing interest in identifying sustainable sources and optimizing production methods. Bioprocess engineering, including the overexpression of certain genes and optimization of native metabolic pathways, is being researched to increase yields of squalene from microorganisms like thraustochytrids .

作用机制

Target of Action

Squalene-2,3-diol is a natural product that plays a crucial role in the biosynthesis of triterpenoids . It is a precursor in the biosynthesis of dammarane-type triterpenoids . The primary target of Squalene-2,3-diol is the enzyme squalene epoxidase (SQLE), which converts squalene to 2,3-oxidosqualene .

Mode of Action

Squalene-2,3-diol interacts with its target, SQLE, by serving as a substrate for the enzyme. SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of various triterpenoids . This interaction results in the production of 2,3-oxidosqualene, which is further processed by other enzymes to produce various triterpenoids .

Biochemical Pathways

The action of Squalene-2,3-diol primarily affects the biosynthesis pathways of triterpenoids. Squalene is converted into 2,3-oxidosqualene via the action of SQLE . This 2,3-oxidosqualene is then converted into various cyclic triterpenes by oxidosqualene cyclases (OSCs), marking the first diversification stage of the triterpene biosynthetic pathway .

Pharmacokinetics

A study on the pharmacokinetics of squalene-containing adjuvants in vaccines suggests that a single dose of squalene-containing emulsion will be removed from human deltoid muscle within six days following intramuscular injection .

Result of Action

The action of Squalene-2,3-diol results in the production of various triterpenoids, which are metabolites with diverse biological activities. These triterpenoids play important roles in various physiological processes in plants, such as the development of roots and shoots, vascular differentiation, and more .

Action Environment

The action of Squalene-2,3-diol can be influenced by environmental factors. For instance, oxygen limitation has been shown to increase squalene accumulation in certain organisms . This suggests that the action, efficacy, and stability of Squalene-2,3-diol can be influenced by the oxygen levels in the environment.

安全和危害

According to the Material Safety Data Sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-6,10,14,18,22-pentaene-2,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O2/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29(31)30(7,8)32/h14-16,20-21,29,31-32H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPNWQFOKYUABH-BANQPHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(C)(C)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(C)(C)O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Squalene-2,3-diol | |

Q & A

Q1: What is the significance of Squalene-2,3-diol in natural product synthesis?

A1: Squalene-2,3-diol serves as a key intermediate in the synthesis of Squalene-2,3-epoxide, a compound isolated from the marine green algae Caulerpa prolifera []. This epoxide exhibits biological activity and is found in low concentrations in the algae (0.005% of fresh weight) []. The development of efficient synthetic routes to these compounds is crucial for further investigation of their biological properties and potential applications.

Q2: What innovative synthetic approach is described for producing (S)-(-)-Squalene-2,3-epoxide?

A2: The research highlights a direct asymmetric synthesis of (S)-(-)-Squalene-2,3-epoxide using Squalenedioic acid as a starting material []. This method utilizes a novel asymmetric epoxidation technique for allylic alcohols developed by Katsuki and Sharpless []. This approach offers a more efficient and stereoselective alternative to previously reported methods, potentially enabling greater access to this important natural product derivative.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

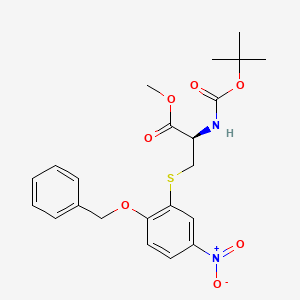

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)

![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)

![Acetonitrile, 2-[(1,1-dimethyl-2-phenylethyl)amino]-](/img/structure/B568738.png)

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B568742.png)